molecular formula C14H14FNO2S B1447202 2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid CAS No. 1803608-34-5

2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid

Cat. No.: B1447202
CAS No.: 1803608-34-5
M. Wt: 279.33 g/mol
InChI Key: ZBWOJSJXEMASGM-UHFFFAOYSA-N
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Description

  • Synonyms : (2-Fluoro-4-methylphenyl)boronic acid, 2-Fluoro-4-methylbenzeneboronic acid

Chemical Reactions Analysis

The compound can participate in various chemical reactions, such as Suzuki–Miyaura coupling, halogenations, and C–C bond formations. Additionally, its boronic ester moiety allows for versatile transformations .


Physical and Chemical Properties Analysis

  • Molar Volume : Around 128.0 cm³

Scientific Research Applications

Synthetic Methodologies and Chemical Applications

  • Practical Synthesis of Key Intermediates : A study detailed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound that shares structural motifs with the chemical , highlighting innovations in synthetic approaches for fluorinated compounds (Qiu, Gu, Zhang, & Xu, 2009).

  • Fluorescent Chemosensors Development : Research on 4-Methyl-2,6-diformylphenol (DFP) based compounds, including their use in detecting various analytes, demonstrates the potential for developing similar fluorophoric platforms from related chemical scaffolds (Roy, 2021).

Analytical and Environmental Studies

  • Degradation Processes and By-Products : A study on Nitisinone (NTBC), which features complex fluorinated structures, focused on its stability and degradation pathways using LC-MS/MS, shedding light on methods that could be applied to study the environmental fate of similar chemicals (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

  • Environmental Monitoring of Fluorinated Compounds : Analysis of ether-PFAS in environmental samples, including F-53B, Gen-X, and ADONA, reveals the challenges and methodologies for detecting and assessing the impact of fluorinated chemicals, which could be applicable to similar substances (Munoz, Liu, Duy, & Sauvé, 2019).

Drug Design and Pharmaceutical Applications

  • Chemistry and Pharmacokinetics of Related Compounds : The chemical properties, analytical methods, and pharmacokinetics of Bilastine, a compound with a detailed chemical structure description, offer a precedent for the detailed study of similar complex molecules in pharmaceutical research (Sharma, Hatware, Bhadane, & Patil, 2021).

Safety and Hazards

  • Protodeboronation : Protodeboronation of unactivated alkyl boronic esters is underexplored .

Properties

IUPAC Name

2-[2-(4-fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-8-6-9(15)4-5-10(8)12-16-11(7-19-12)14(2,3)13(17)18/h4-7H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWOJSJXEMASGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=NC(=CS2)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Reactant of Route 2
2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Reactant of Route 3
2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Reactant of Route 4
2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Reactant of Route 5
2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
Reactant of Route 6
2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid

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